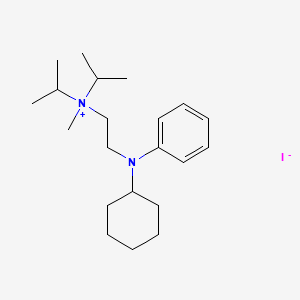
(2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide is a quaternary ammonium compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide typically involves the reaction of N-cyclohexylaniline with diisopropylmethylamine in the presence of an iodide source. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiolates; reactions often conducted in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxide derivatives, while substitution reactions can produce various substituted ammonium salts.
Scientific Research Applications
(2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of (2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
2-(Diisopropylamino)ethyl methacrylate: A monomer used in the synthesis of pH-responsive nanoparticles.
Uniqueness
(2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its antimicrobial activity set it apart from similar compounds.
Properties
CAS No. |
3102-15-6 |
|---|---|
Molecular Formula |
C21H37IN2 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-(N-cyclohexylanilino)ethyl-methyl-di(propan-2-yl)azanium;iodide |
InChI |
InChI=1S/C21H37N2.HI/c1-18(2)23(5,19(3)4)17-16-22(20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6,8-9,12-13,18-19,21H,7,10-11,14-17H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
DVMTXIBWWWBKNL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+](C)(CCN(C1CCCCC1)C2=CC=CC=C2)C(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


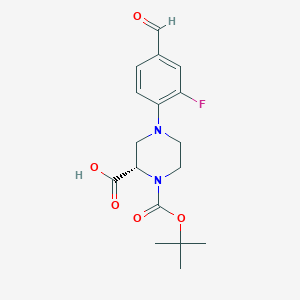
![6-Formyl-8-hydroxyindolo[3,2-b]carbazole](/img/structure/B13729340.png)
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl-](/img/structure/B13729362.png)

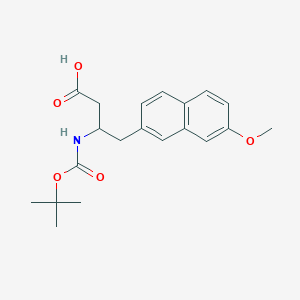

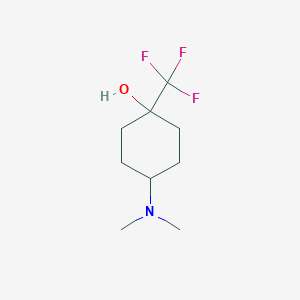
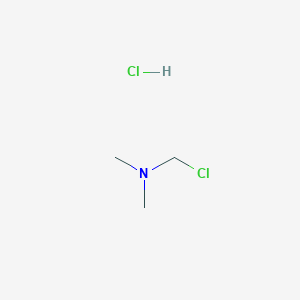
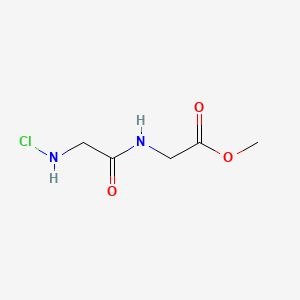
![tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate](/img/structure/B13729409.png)

![(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate](/img/structure/B13729434.png)
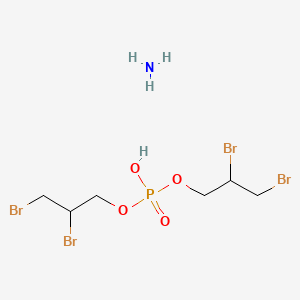
![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)
